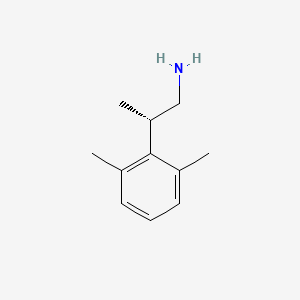

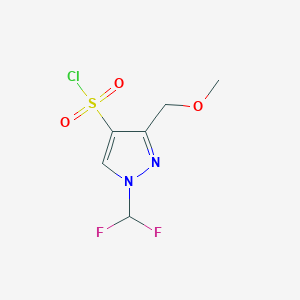

![molecular formula C18H20N2O3S2 B2915015 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone CAS No. 898657-35-7](/img/structure/B2915015.png)

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone, also known as CPI-613, is a novel small molecule drug that has shown promising results in the treatment of various types of cancer. It belongs to the class of mitochondrial-targeting agents and has a unique mechanism of action that selectively targets cancer cells while sparing normal cells.

科学的研究の応用

Solvent-controlled Highly Regio-selective Thieno[2,3-b]indole Formation

An efficient three-component thieno[2,3-b]indole formation method was developed under metal-free conditions. This process utilized indoles, ketones, and sulfur powder in a cascade cyclization, facilitated by acid-promoted annulation. The DMF solvent played a crucial role in controlling regioselectivity, allowing for the synthesis of 2-substituted and 3-substituted thieno[2,3-b]indoles with broad functional group tolerance and excellent regioselectivity. This method demonstrates the potential for modular synthesis leveraging the chemical structure of interest (Penghui Ni et al., 2017).

Synthesis of Indole Derivatives with Potential Antitumor Activity

The synthetic routes for the formation of indole derivatives, including 6,7-dihydrobenzo[4,5]cyclohept-[1,2-b]indol-12(5H)-one, have been explored. These derivatives were synthesized from 1-methyl or 1-sulfonylindole-2-carboxaldehyde, demonstrating potential antitumor properties. This pathway highlights the relevance of modifying indole structures, such as the one described, for therapeutic applications (B. Joseph et al., 1997).

Brønsted Acid Ionic Liquid-catalyzed Reductive Alkylation

A novel method for the synthesis of C3-cycloalkylated indole through reductive alkylation of indole with cyclic ketone was developed, using a sulfonyl-functionalized Bronsted acid ionic liquid as a catalyst. This process, which does not require an external reductant, highlights an innovative approach to forming bonds in the absence of traditional reducing agents. The reaction likely proceeds via a radical pathway, indicating the versatile chemistry possible with the involved sulfonyl groups (A. Taheri et al., 2015).

Synthesis of Ellipticine Analogs Modified at the 5-Position

Research into β-keto sulfoxides has led to the synthesis of ellipticine analogs modified at the 5-position, showcasing the utility of sulfonyl and ketone functionalities in the construction of complex molecules with potential pharmacological activities. This work demonstrates the intricate chemistry involved in modifying indole-based structures to achieve desired biological effects (Yuji Oikawa et al., 1981).

Palladium-catalyzed Intermolecular Directed C-H Amidation

The palladium-catalyzed directed ortho C-H amidation of aromatic ketones with sulfonamides and amides showcases a method for introducing nitrogen functionalities adjacent to the ketone group, a process that could be relevant for modifying compounds similar to the one . This method demonstrates the synthetic versatility of sulfonyl-containing molecules and their potential in creating biologically active compounds (B. Xiao et al., 2011).

特性

IUPAC Name |

N-cyclopentyl-1-(thiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h3,6-8,11-12,14,19H,1-2,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPXRESXFMAFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-N-methyl-N-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2914932.png)

![N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide](/img/structure/B2914934.png)

![Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2914935.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2914945.png)

![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)

![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)

![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)